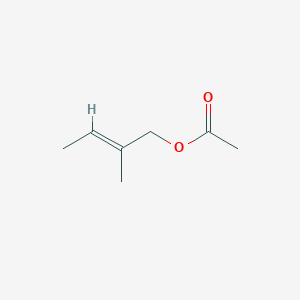
2-Buten-1-ol, 2-methyl-, acetate, (2E)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Buten-1-ol, 2-methyl-, acetate, (2E)- is an organic compound with the molecular formula C7H12O2. It is an ester formed from the reaction of (E)-2-methyl-2-butenol and acetic acid. This compound is known for its pleasant fruity odor and is commonly used in the fragrance and flavor industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Buten-1-ol, 2-methyl-, acetate, (2E)- can be synthesized through the esterification of (E)-2-methyl-2-butenol with acetic acid. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the alcohol to the ester.
Industrial Production Methods
In industrial settings, (E)-2-methyl-2-butenyl acetate is produced using similar esterification methods but on a larger scale. The process involves the continuous feeding of (E)-2-methyl-2-butenol and acetic acid into a reactor, along with the acid catalyst. The reaction mixture is then heated and maintained at a specific temperature to achieve optimal yield. After the reaction is complete, the product is purified through distillation to remove any unreacted starting materials and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
2-Buten-1-ol, 2-methyl-, acetate, (2E)- undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, (E)-2-methyl-2-butenyl acetate can be hydrolyzed back to (E)-2-methyl-2-butenol and acetic acid.
Oxidation: The compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction of (E)-2-methyl-2-butenyl acetate can yield the corresponding alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: (E)-2-Methyl-2-butenol and acetic acid.
Oxidation: Aldehydes or carboxylic acids.
Reduction: (E)-2-Methyl-2-butenol.
Wissenschaftliche Forschungsanwendungen
2-Buten-1-ol, 2-methyl-, acetate, (2E)- has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.
Industry: Widely used in the fragrance and flavor industry due to its pleasant odor.
Wirkmechanismus
The mechanism of action of (E)-2-methyl-2-butenyl acetate involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release (E)-2-methyl-2-butenol and acetic acid, which can then participate in various biochemical processes. The compound’s effects are mediated through its interactions with enzymes and receptors in biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(Z)-2-Methyl-2-butenyl acetate: An isomer of (E)-2-methyl-2-butenyl acetate with a different spatial arrangement of atoms.
2-Methyl-2-butenol: The alcohol precursor used in the synthesis of (E)-2-methyl-2-butenyl acetate.
Isopentyl acetate:
Uniqueness
2-Buten-1-ol, 2-methyl-, acetate, (2E)- is unique due to its specific (E)-configuration, which imparts distinct chemical and physical properties compared to its (Z)-isomer. Its pleasant fruity odor makes it particularly valuable in the fragrance and flavor industry.
Eigenschaften
CAS-Nummer |
19248-94-3 |
|---|---|
Molekularformel |
C7H12O2 |
Molekulargewicht |
128.17 g/mol |
IUPAC-Name |
[(E)-2-methylbut-2-enyl] acetate |
InChI |
InChI=1S/C7H12O2/c1-4-6(2)5-9-7(3)8/h4H,5H2,1-3H3/b6-4+ |
InChI-Schlüssel |
LYFIKZOWBKYNSE-GQCTYLIASA-N |
SMILES |
CC=C(C)COC(=O)C |
Isomerische SMILES |
C/C=C(\C)/COC(=O)C |
Kanonische SMILES |
CC=C(C)COC(=O)C |
Key on ui other cas no. |
19248-94-3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















